molecular formula C5H2Cl2N2O B022012 2-chloropyrimidine-5-carbonyl Chloride CAS No. 110099-99-5

2-chloropyrimidine-5-carbonyl Chloride

Cat. No.: B022012
CAS No.: 110099-99-5
M. Wt: 176.99 g/mol
InChI Key: JUYQWJULYXCBAV-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-5-carbonyl Chloride is a chemical compound with the molecular formula C5H2Cl2N2O. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

The role of 2-Chloropyrimidine-5-carbonyl Chloride in biochemical reactions is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloropyrimidine-5-carbonyl Chloride can be synthesized through several methods. One common method involves the reaction of 2-hydroxy-5-aldehyde pyrimidine with phosphorus oxychloride and N,N-dimethylaniline in acetonitrile. The reaction mixture is heated to 80°C and refluxed for four hours .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloropyrimidine-5-carbonyl Chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Substitution reactions typically yield various pyrimidine derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloropyrimidine-5-carbonyl Chloride is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

2-Chloropyrimidine-5-carbonyl chloride is a chemical compound with significant potential in medicinal chemistry, particularly due to its biological activities. This compound, characterized by the molecular formula C5_5H2_2Cl2_2N2_2O, features a pyrimidine ring substituted with a chlorine atom and a carbonyl chloride group. Its reactivity and ability to interact with various biological targets make it a versatile compound in drug development.

The primary biological activity of this compound is attributed to its role as an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the arachidonic acid pathway, leading to the production of prostaglandins, which mediate inflammation. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandin E2_2 (PGE2_2), thereby exerting anti-inflammatory effects.

Biochemical Pathways

  • Target Enzymes: COX-1 and COX-2
  • Pathway Impacted: Arachidonic acid pathway
  • Result: Decreased PGE2_2 levels leading to reduced inflammation

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

  • Anti-inflammatory Activity
    • The compound has shown promising results in inhibiting COX-2 activity, with IC50_{50} values comparable to standard anti-inflammatory drugs like celecoxib. For instance, certain derivatives exhibited IC50_{50} values around 0.04 μmol, indicating strong anti-inflammatory potential .
  • Antimicrobial Properties
    • Investigations have reported antimicrobial activity against various pathogens, including Gram-negative bacteria such as E. coli. The compound's structural features contribute to its effectiveness as an antimicrobial agent .
  • Antioxidant Activity
    • Some studies suggest that derivatives of this compound possess significant antioxidant properties, enhancing their therapeutic potential in oxidative stress-related conditions .
  • Potential Antiviral Effects
    • Emerging research indicates that pyrimidine derivatives may exhibit antiviral properties, particularly against viruses like Zika and Dengue .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound and its derivatives:

StudyFindings
Demonstrated anti-inflammatory effects through COX inhibition; potential for pharmaceutical applications.
Highlighted structure-activity relationships (SARs) showing that electron-donating groups enhance anti-inflammatory activity.
Reported significant antimicrobial activity against E. coli and other pathogens; explored mechanisms of action.
Investigated antioxidant properties; some derivatives showed superior activity compared to standard antioxidants.

Properties

IUPAC Name

2-chloropyrimidine-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O/c6-4(10)3-1-8-5(7)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYQWJULYXCBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442682
Record name 2-Chloropyrimidine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110099-99-5
Record name 2-Chloropyrimidine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-pyrimidinecarbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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